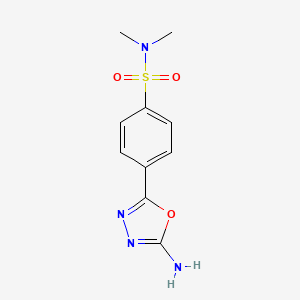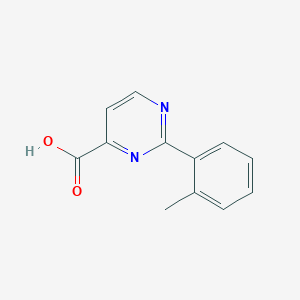![molecular formula C7H6ClN3S B1461009 4-氯-2-(甲硫基)吡咯并[2,1-f][1,2,4]三嗪 CAS No. 1120214-78-9](/img/structure/B1461009.png)
4-氯-2-(甲硫基)吡咯并[2,1-f][1,2,4]三嗪
描述
Pyrrolo[2,1-f][1,2,4]triazine is a unique bicyclic heterocycle, containing an N–N bond with a bridgehead nitrogen . It possesses numerous activities against diverse therapeutic targets and is an integral part of several kinase inhibitors and nucleoside drugs .
Synthesis Analysis
The synthetic methods toward the title compound are classified into six distinct categories :Molecular Structure Analysis
The molecular structure of pyrrolo[2,1-f][1,2,4]triazine is complex and interesting. It is a fused heterocycle and is an integral part of several kinase inhibitors and nucleoside drugs .Chemical Reactions Analysis
The chemical reactions involving pyrrolo[2,1-f][1,2,4]triazine are diverse and can be classified into several categories . For example, [2+2] cycloaddition of phenyl vinyl sulfoxide provided the formation of 2-(methylsulfanyl)-pyrrolo[2,1-f][1,2,4]triazine .科学研究应用
抗病毒药物开发
吡咯并[2,1-f][1,2,4]三嗪骨架是合成抗病毒药物(例如瑞德西韦)的关键成分 。该药物已被批准用于紧急治疗严重 COVID-19 症状,展示了这种化合物在对抗病毒感染方面的潜力。
癌症治疗
该化合物是几种用于癌症治疗的激酶抑制剂的组成部分 。它靶向在癌症中失调的特定蛋白质或酶,与传统化疗相比,提供了一种更集中的方法。
细胞增殖抑制剂
作为一种EGFR 抑制剂,该化合物可以减缓人结肠肿瘤细胞系的细胞增殖 。这种应用对于控制癌细胞的生长至关重要。
新兴病毒治疗
吡咯并[2,1-f][1,2,4]三嗪的衍生物已被用于治疗埃博拉病毒和其他新兴病毒 。这突出了它在应对全球卫生紧急情况中的作用。
抗诺如病毒活性
最近的研究表明,4-氨基吡咯并[2,1-f][1,2,4]三嗪衍生物具有抗诺如病毒活性,能够抑制鼠诺如病毒和人诺如病毒中的 RNA 依赖性 RNA 聚合酶 (RdRp) 。这种应用可能导致治疗诺如病毒感染的新方法。
刺猬信号通路抑制
该化合物充当刺猬 (Hh) 信号通路抑制剂 。该通路在调节细胞生长和分化方面很重要,抑制它可能有利于治疗各种疾病。
作用机制
Target of Action
The primary targets of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine are diverse therapeutic targets . This compound is an integral part of several kinase inhibitors and nucleoside drugs . Kinase inhibition is one of the most successful approaches in targeted therapy .
Mode of Action
4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine interacts with its targets by inhibiting the function of kinases . This inhibition disrupts the normal functioning of the cell, leading to various downstream effects.
Biochemical Pathways
The biochemical pathways affected by 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine are primarily those involving kinases . Kinases play a crucial role in many cellular processes, including signal transduction pathways, proliferation, differentiation, and division . By inhibiting kinases, this compound can disrupt these pathways and their downstream effects.
Pharmacokinetics
It is known that the compound is an important regulatory starting material in the production of the antiviral drug remdesivir . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
The molecular and cellular effects of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine’s action are varied, depending on the specific kinase being targeted . These effects can include slowed cellular proliferation, inhibition of certain signaling pathways, and other changes in cellular function .
安全和危害
未来方向
Pyrrolo[2,1-f][1,2,4]triazine has shown promising potential and attracted considerable interest among medicinal chemists because of their versatility, with a wide range of biological activities . Future research may focus on the development of new synthetic strategies and applications of this compound .
属性
IUPAC Name |
4-chloro-2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3S/c1-12-7-9-6(8)5-3-2-4-11(5)10-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXWRYLNACYLMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C=CC=C2C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653265 | |
| Record name | 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1120214-78-9 | |
| Record name | 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(4-Chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1460929.png)
![(1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1460930.png)

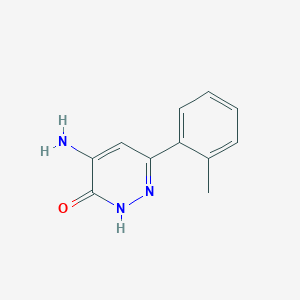
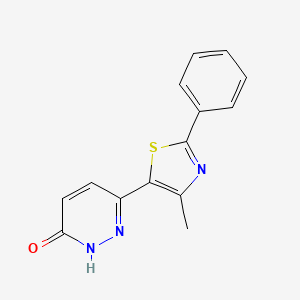

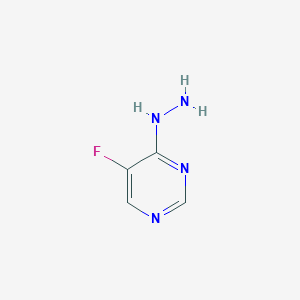
![1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B1460941.png)
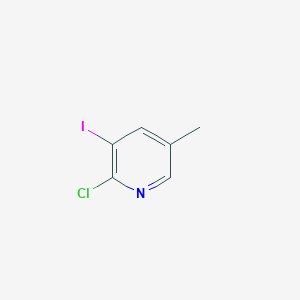
![5-[2-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1460944.png)
